molecular formula C5H6N2O3 B3167768 (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 924858-85-5

(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No. B3167768
CAS RN: 924858-85-5
M. Wt: 142.11 g/mol
InChI Key: DHLQFUWTFNGJBB-UHFFFAOYSA-N
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Description

“(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C5H6N2O3 . It has an average mass of 142.113 Da and a monoisotopic mass of 142.037842 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms . The compound also contains an acetic acid group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 31.2±0.3 cm3, and a polar surface area of 78 Å2 . The compound also has a molar volume of 100.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Mannich Bases Synthesis : Novel Mannich bases containing the pyrazolone moiety, including derivatives of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid, have been synthesized for electrochemical studies. These compounds were characterized using various spectroscopic methods (Naik et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Pyrazoline derivatives, like 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1), have been studied as potential corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adsorb on steel surfaces according to Langmuir adsorption isotherm (Lgaz et al., 2018).

Antimicrobial Activity

  • Novel Antimicrobial Agents : Certain novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety, including derivatives of this compound, have demonstrated significant antimicrobial activity. These compounds were synthesized and evaluated using the broth dilution method (Reddy et al., 2013).

Pharmaceutical Research

  • Anticancer Properties : The synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, involving pyrazole structures, has shown promising anticancer properties. These compounds were characterized using various techniques and tested for in vitro antiproliferative activity (Jose, 2017).

  • Anti-inflammatory and Antimicrobial Agents : Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results with good safety margins and no ulcerogenic effects (Bekhit et al., 2005).

Future Directions

The future directions for research on “(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the broad range of biological activities exhibited by similar compounds , this compound may also have potential for development into new drugs.

properties

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-1-3(6-7-4)2-5(9)10/h1H,2H2,(H,9,10)(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQFUWTFNGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of ethyl (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate obtained in Reference Example 117 (5.00 g, 29.4 mmol) in THF (20 mL)-methanol (20 mL)-water (20 mL) was added 5N aqueous sodium hydroxide solution (11.0 mL, 88.0 mmol) at room temperature, and the mixture was stirred under heating at 80° C. for 3 hr. The reaction mixture allowed to cool to room temperature, and concentrated under reduced pressure, and the residue was diluted with water, and acidified with 6N hydrochloric acid. The precipitated solid was collected by filtration, and washed with water, and dried under nitrogen stream to give the title compound as a white powder (3.43 g, 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 117
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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